- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, France, , ,

Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

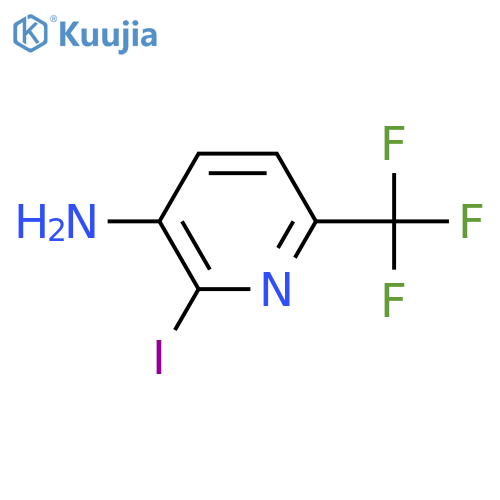

920979-04-0 structure

商品名:2-Iodo-6-(trifluoromethyl)pyridin-3-amine

CAS番号:920979-04-0

MF:C6H4F3IN2

メガワット:288.009043693542

MDL:MFCD11044265

CID:796768

PubChem ID:53425479

2-Iodo-6-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

- 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine

- 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-

- 5-Amino-6-iodo-2-(trifluoromethyl)pyridine

- 3-amino-2-iodo-6-(trifluoromethyl)pyridine

- AK103238

- PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- FCH1401809

- 3-amino-2-iodo-6-trifluoromethylpyridine

- 2-iodo-6-trifluoromethylpyridin-3-ylamine

- 2-iodo-6-trifluoromethyl-pyridin-3-ylamine

- AX8234777

- ST24040

- 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)

- (2-Iodo-6-trifluoromethylpyridin-3-yl)amine

- J-509719

- DS-4051

- MFCD11044265

- DB-082111

- SCHEMBL830696

- 920979-04-0

- AKOS015995179

- 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine

- SB82353

- DTXSID20698887

- C77151

-

- MDL: MFCD11044265

- インチ: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2

- InChIKey: PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(N)=C(I)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 287.93700

- どういたいしつりょう: 287.937

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.892

- ふってん: 233.1°C at 760 mmHg

- フラッシュポイント: 94.8°C

- 屈折率: 1.586

- PSA: 38.91000

- LogP: 2.86840

2-Iodo-6-(trifluoromethyl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$126 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW049-250MG |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 97% | 250MG |

¥ 211.00 | 2023-04-13 | |

| Fluorochem | 229655-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

£84.00 | 2022-02-28 | |

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$355 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-200mg |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 200mg |

486.0CNY | 2021-08-03 | |

| Alichem | A029015361-5g |

3-Amino-2-iodo-6-(trifluoromethyl)pyridine |

920979-04-0 | 95% | 5g |

$1594.73 | 2023-08-31 | |

| Fluorochem | 229655-5g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 5g |

£268.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D372714-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$280 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 1g |

1944.0CNY | 2021-08-03 | |

| Aaron | AR00H0SY-100mg |

3-Amino-2-iodo-6-(trifluoromethyl)-pyridine |

920979-04-0 | 95% | 100mg |

$11.00 | 2025-02-11 |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine 合成方法

Synthetic Routes 1

はんのうじょうけん

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

リファレンス

- New pyrrolopyridine compounds, their preparation and use as PPAR activators, France, , ,

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

リファレンス

- New pyrrolopyridine derivatives and their preparation and use as PPAR activators, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 1 h, rt

リファレンス

- Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

リファレンス

- Isoindolines as HDAC inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, rt

リファレンス

- Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase, World Intellectual Property Organization, , ,

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, 20 °C

リファレンス

- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 20 °C; 18 h, 20 °C

リファレンス

- Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands, World Intellectual Property Organization, , ,

Synthetic Routes 9

はんのうじょうけん

リファレンス

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, United States, , ,

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Potassium iodide , Potassium iodate Solvents: Methanol , Water ; 48 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

リファレンス

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん

リファレンス

- Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 2 h, 25 °C

リファレンス

- Process for preparation of PARP7 inhibitor, World Intellectual Property Organization, , ,

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products

2-Iodo-6-(trifluoromethyl)pyridin-3-amine 関連文献

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine) 関連製品

- 45515-23-9((4-Methyloxazol-5-yl)methanol)

- 2034399-73-8(2-[5-amino-4-(4-methylbenzenesulfonyl)-3-(phenylamino)-1H-pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide)

- 1337368-84-9(3-bromo-4-(piperidin-3-yl)methylpyridine)

- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)

- 2229384-46-5(tert-butyl N-{3-hydroxy-4-(3-hydroxypiperidin-3-yl)methylphenyl}carbamate)

- 1352507-55-1(Cyclopropyl-{3-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)

- 30203-11-3(3,3'-((Sulfonylbis(4,1-phenylene))bis(oxy))dianiline)

- 2228546-85-6(tert-butyl N-2-(3,3-dimethylcyclopentyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 55183-44-3(pent-4-ynoyl chloride)

- 24579-17-7(7-Hydroxy Warfarin β-D-Glucuronide)

推奨される供給者

atkchemica

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

清らかである:99%

はかる:5g

価格 ($):192.0